Tridehydro Pirlimycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

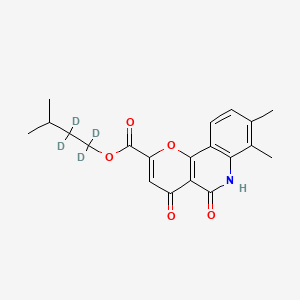

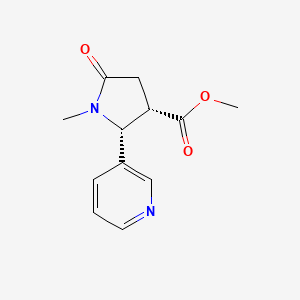

Tridehydro Pirlimycin is a precursor of Pirlimycin, which is used as an antimicrobial agent . It is often marketed as Pirsue and is used to treat mastitis in cattle .

Molecular Structure Analysis

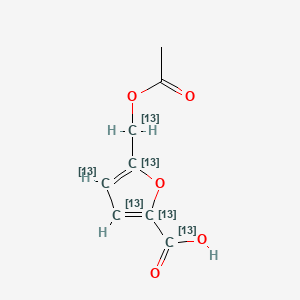

The molecular formula of this compound is C17H25ClN2O5S . The molecular weight is 409.94 .Physical and Chemical Properties Analysis

The molecular formula of this compound is C17H25ClN2O5S . The molecular weight is 409.94 .Scientific Research Applications

Occurrence and Toxicity of Antibiotics in the Aquatic Environment

- Context : Antibiotics, including a wide range such as erythromycin and ciprofloxacin, have been used extensively for human and animal treatment. Their release into aquatic environments poses risks to non-target species due to their ecotoxicity. Studies have highlighted the need for understanding the chronic effects of antibiotics on aquatic organisms and assessing the environmental risks they present (Kovaláková et al., 2020).

Antibacterial Activities of Bacteriocins

- Application : Bacteriocins, peptides produced by bacteria, have been researched for their potential in treating pathogen diseases and possibly as alternatives to traditional antibiotics. This exploration is particularly relevant in the face of rising antibiotic resistance and could inform the development of novel therapeutic strategies (Yang et al., 2014).

Antibiotic Resistance in Food Lactic Acid Bacteria

- Insights : The study of antibiotic resistance not just in pathogens but also in commensal and food-associated bacteria like lactic acid bacteria (LAB) is crucial. LAB may harbor genes conferring resistance to commonly used antibiotics, highlighting the complexity of antibiotic resistance and its implications for both environmental and human health (Mathur & Singh, 2005).

Alternatives to Antibiotics: Exploring Bacteriophages

- Future Directions : The emergence of antibiotic-resistant bacteria has intensified the search for alternative antimicrobial agents, such as bacteriophages. Phages offer a promising avenue for addressing bacterial infections that are increasingly resistant to conventional antibiotics. This area of research may provide valuable insights into new therapeutic options and strategies for managing bacterial infections, including those that might be resistant to compounds like Tridehydro Pirlimycin (Joerger, 2002).

Mechanism of Action

Target of Action

Tridehydro Pirlimycin, also known as Pirlimycin, is primarily active against Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are often responsible for infections such as mastitis in cattle .

Mode of Action

This compound is a bacteriostatic antibiotic . It works by inhibiting bacterial protein synthesis. This is achieved through its binding with the 50S subunit of the bacterial ribosome , thereby preventing the addition of new amino acids to the peptide chain . This inhibits the growth and reproduction of the bacteria, helping to control the infection.

Biochemical Pathways

As a protein synthesis inhibitor, it likely impacts thetranslation process in the bacteria’s protein synthesis pathway . By binding to the 50S subunit of the bacterial ribosome, it prevents the elongation of the peptide chain, disrupting the production of essential proteins within the bacterial cell .

Pharmacokinetics

As an antibiotic used in veterinary medicine, it is typically administered directly at the site of infection, such as the udder tissue in cases of mastitis . This allows for targeted action and limits systemic exposure.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By preventing protein synthesis, the bacteria are unable to produce the proteins necessary for their growth and replication . This helps to control the bacterial population and aids the immune system in eliminating the infection.

Properties

IUPAC Name |

N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h5-8,11-15,17,21-23H,4H2,1-3H3,(H,20,24)/t8-,11-,12+,13-,14-,15-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSWLDIIEXOQIH-WVHQXUKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=NC=C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858517 |

Source

|

| Record name | N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78788-60-0 |

Source

|

| Record name | N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.